Isopropyl 6-(hydroxymethyl)picolinate
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Overview
Description
Isopropyl 6-(hydroxymethyl)picolinate is an organic compound derived from picolinic acid It features an isopropyl ester group and a hydroxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-(hydroxymethyl)picolinate typically involves the esterification of 6-(hydroxymethyl)picolinic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 6-(carboxymethyl)picolinic acid.
Reduction: 6-(hydroxymethyl)picolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of isopropyl 6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(hydroxymethyl)picolinate
- Ethyl 6-(hydroxymethyl)picolinate
- Propyl 6-(hydroxymethyl)picolinate
Uniqueness
Isopropyl 6-(hydroxymethyl)picolinate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl counterparts, the isopropyl ester provides different steric and electronic effects, potentially leading to varied reactivity and biological activity .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-5-3-4-8(6-12)11-9/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
LYJLJDHLUXSEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)CO |
Origin of Product |
United States |
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